N-(2-hydroxyphenyl)-2-nitrobenzenesulfonamide
Overview
Description
N-(2-hydroxyphenyl)-2-nitrobenzenesulfonamide is an organic compound that features both a hydroxyl group and a nitro group attached to a benzene ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-nitrobenzenesulfonamide typically involves the nitration of 2-hydroxybenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the starting material. The reaction is usually performed at low temperatures to ensure selective nitration at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for efficient scaling up of the production process while ensuring consistent product quality. The use of automated systems for reagent addition and temperature control further enhances the efficiency and safety of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like iron powder in acidic conditions.
Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Reduction: Formation of N-(2-aminophenyl)-2-nitrobenzenesulfonamide.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Oxidation: Formation of this compound derivatives with carbonyl functionalities.
Scientific Research Applications
N-(2-hydroxyphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential biological activities.
Biology: Investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound can exhibit antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety in treating various medical conditions.
Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical structure makes it a valuable component in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity. The sulfonamide group can interact with enzymes and proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the nitro group. It is known for its analgesic and antipyretic properties.
N-(2-hydroxy-5-nitrophenyl)acetamide: Similar structure with an acetamide group instead of a sulfonamide group. It exhibits different biological activities due to the presence of the acetamide group.
N-(2-hydroxy-3-nitrophenyl)acetamide: Another similar compound with the nitro group in a different position on the benzene ring. This positional isomer exhibits distinct chemical and biological properties.
Uniqueness
N-(2-hydroxyphenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it a valuable molecule for various applications in research and industry.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S/c15-11-7-3-1-5-9(11)13-20(18,19)12-8-4-2-6-10(12)14(16)17/h1-8,13,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQPGJZJEAYWME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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